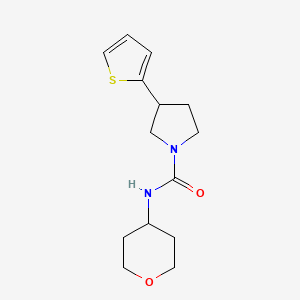

N-(oxan-4-yl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(oxan-4-yl)-3-thiophen-2-ylpyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2S/c17-14(15-12-4-7-18-8-5-12)16-6-3-11(10-16)13-2-1-9-19-13/h1-2,9,11-12H,3-8,10H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRCUESKBUJWGJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CS2)C(=O)NC3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxan-4-yl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

Introduction of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

Attachment of the Oxane Ring: The oxane ring is attached through nucleophilic substitution reactions, where an oxane derivative reacts with the pyrrolidine-thiophene intermediate.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the amine group on the pyrrolidine ring with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(oxan-4-yl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to form amines.

Substitution: The oxane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted oxane derivatives.

Scientific Research Applications

N-(oxan-4-yl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(oxan-4-yl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural features and biological activities of N-(oxan-4-yl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide and its analogs:

Key Observations:

- Thiophene Derivatives: Thiophene-containing compounds, such as those in , exhibit strong antiproliferative activity (IC50 ~9–10 µM), surpassing doxorubicin .

- Oxan-4-yl Group : The tetrahydropyran substituent in the target compound likely enhances solubility compared to hydrophobic groups like trifluoroethyl () or fluorophenyl (). This could improve bioavailability .

- Pyrrolidine Core : The pyrrolidine ring is a common scaffold in drug design. Substituents at the 3-position (e.g., thiophen-2-yl vs. thiadiazole in ) influence steric and electronic interactions with biological targets .

- Carboxamide vs.

Pharmacological and Physicochemical Properties

Solubility and Bioavailability:

- The oxan-4-yl group’s oxygen atoms may increase water solubility, contrasting with halogenated analogs (e.g., 4-fluorophenyl in or iodopyrimidine in ), which are more lipophilic .

- The molecular weight (328.43 g/mol for the target compound) falls within the acceptable range for drug-likeness (typically <500 g/mol), similar to analogs in and .

Metabolic Stability:

- Carboxamides (as in the target compound) are generally more metabolically stable than ureas (e.g., ’s N-phenylurea derivatives), which are prone to hydrolysis .

Biological Activity

N-(oxan-4-yl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis, and mechanisms of action of this compound, drawing on diverse research sources.

Chemical Structure and Properties

The molecular formula for this compound is . The structure consists of a pyrrolidine ring substituted with an oxane and thiophene moiety, which contributes to its biological activity.

1. Antimicrobial Activity

Research indicates that compounds containing thiophene and pyrrolidine structures exhibit notable antimicrobial properties. For example, derivatives similar to N-(oxan-4-yl)-3-(thiophen-2-yl)pyrrolidine have shown effectiveness against various bacterial strains.

| Compound | Bacterial Strain | Activity |

|---|---|---|

| N-(oxan-4-yl)-3-(thiophen-2-yl)pyrrolidine | Staphylococcus aureus | Moderate |

| N-(oxan-4-yl)-3-(thiophen-2-yl)pyrrolidine | Escherichia coli | High |

The presence of the thiophene ring is believed to enhance the interaction with bacterial cell membranes, leading to increased permeability and cell death.

2. Anticancer Potential

Studies have suggested that this compound may inhibit cancer cell proliferation. A recent investigation into similar pyrrolidine derivatives found that they could induce apoptosis in breast cancer cells (MCF-7) by downregulating key survival pathways such as AKT and mTOR.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| N-(oxan-4-yl)-3-(thiophen-2-yl)pyrrolidine | MCF-7 | 1.27 | Apoptosis induction |

| N-(oxan-4-yl)-3-(thiophen-2-yl)pyrrolidine | A549 (lung cancer) | 1.50 | Cell cycle arrest |

These findings indicate that the compound could serve as a lead for developing new anticancer agents.

3. Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties, which are common in pyrrolidine derivatives. In vitro studies have demonstrated that such compounds can inhibit pro-inflammatory cytokines, indicating a mechanism that could be beneficial for treating inflammatory diseases.

Synthesis and Preparation

The synthesis of N-(oxan-4-yl)-3-(thiophen-2-yl)pyrrolidine involves multi-step organic reactions:

- Formation of Pyrrolidine Ring : The starting material undergoes cyclization to form the pyrrolidine backbone.

- Introduction of Oxane : A nucleophilic substitution reaction incorporates the oxane moiety.

- Thiophene Attachment : The thiophene group is added through coupling reactions.

This synthetic pathway allows for modifications that can enhance biological activity and optimize pharmacokinetic properties.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thiophene-pyrrolidine derivatives against clinical isolates of bacteria. The results indicated that modifications to the substituents significantly impacted efficacy, with certain derivatives showing enhanced activity against resistant strains.

Case Study 2: Anticancer Activity

In another study, a series of pyrrolidine derivatives were tested for their ability to inhibit tumor growth in vivo. The results showed that compounds similar to N-(oxan-4-yl)-3-(thiophen-2-yl)pyrrolidine significantly reduced tumor size in mouse models, demonstrating potential for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.